molecular formula C8H8BrNO3S B2744742 Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate CAS No. 874816-04-3

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate

Cat. No.: B2744742
CAS No.: 874816-04-3
M. Wt: 278.12
InChI Key: UEIOMPLHLUUVMG-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate typically involves the bromination of thiophene followed by acetylation and esterification reactions. One common method includes:

    Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Acetylation: The brominated thiophene undergoes acetylation with acetic anhydride in the presence of a base like pyridine to form 2-(acetylamino)-5-bromothiophene.

    Esterification: Finally, the acetylated compound is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 2-(acetylamino)-5-substituted-3-thiophenecarboxylates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Hydrolysis: Formation of 2-(acetylamino)-5-bromo-3-thiophenecarboxylic acid.

Scientific Research Applications

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetylamino)-3-thiophenecarboxylate: Lacks the bromine atom, leading to different reactivity and properties.

    Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and biological activity.

    Methyl 2-(acetylamino)-5-iodo-3-thiophenecarboxylate: Contains an iodine atom, which can lead to different reactivity patterns.

Uniqueness

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s electronic properties

Properties

IUPAC Name

methyl 2-acetamido-5-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIOMPLHLUUVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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